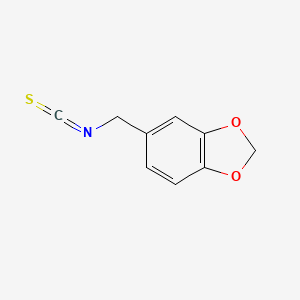
5-(Isothiocyanatomethyl)-1,3-benzodioxole
説明
Synthesis Analysis
The synthesis of isothiazole derivatives is of significant interest due to their biological activities. In the first paper, a series of 1,2-benzisothiazole derivatives were developed as inhibitors of carbonic anhydrase isoform IX (CAIX), which are relevant in cancer research . The second paper reports the regioselective lithiation of 3-(benzyloxy)isothiazole at the 5-position, followed by functionalization with various electrophiles to yield different products . This methodology demonstrates the versatility of isothiazole chemistry and its potential for creating diverse compounds.
Molecular Structure Analysis
The molecular structure of isothiazole derivatives is crucial for their biological activity. The papers do not provide detailed molecular structure analysis of "5-(Isothiocyanatomethyl)-1,3-benzodioxole," but they do discuss the importance of the isothiazole moiety in the activity of the synthesized compounds. For example, the presence of alkyl/arylcarboxamide moieties in the 1,2-benzisothiazole derivatives is essential for the inhibition of CAIX and the subsequent anti-proliferative effects under hypoxic conditions .
Chemical Reactions Analysis
The chemical reactivity of isothiazole derivatives is highlighted in the synthesis processes described in the papers. The regioselective lithiation of isothiazole and subsequent reactions with electrophiles indicate that the isothiazole ring can be functionalized to produce a variety of compounds with potential biological activities . The unsuccessful benzoylation attempt also provides insight into the reactivity and limitations of the isothiazole ring .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "5-(Isothiocyanatomethyl)-1,3-benzodioxole," they do provide information on the properties of related isothiazole derivatives. For instance, the inhibitory activity of the benzo[d]isothiazole 1,1-dioxide derivatives against 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 suggests that these compounds have specific chemical properties that allow them to interact with and inhibit these enzymes .
科学的研究の応用
Anticancer and Antibacterial Applications
Derivatives of 1,3-benzodioxole, including compounds similar to 5-(Isothiocyanatomethyl)-1,3-benzodioxole, have been studied for their anticancer and antibacterial properties. Gupta et al. (2016) synthesized derivatives of 2-phenyl 1,3-benzodioxole, which demonstrated significant activity against cancer and bacterial cells, and showed potential for DNA binding (Gupta et al., 2016).
Benzodioxole-based thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic effects on various cell lines, with some showing promising anticancer properties. Altıntop et al. (2016) identified specific derivatives as effective against human lung adenocarcinoma and rat glioma cells (Altıntop et al., 2016).
New benzodioxole-based dithiocarbamate derivatives have shown potential as anticancer agents and inhibitors of human carbonic anhydrases I and II. Altıntop et al. (2017) discovered that certain derivatives were particularly effective against rat glioma cell lines (Altıntop et al., 2017).
Photoinitiator Applications
- Benzodioxole derivatives have been utilized as photoinitiators in free radical polymerization. Kumbaraci et al. (2012) synthesized a naphthodioxinone-1,3-benzodioxole derivative that acts as a photoinitiator, releasing active compounds upon irradiation, which are capable of initiating polymerization of monomers (Kumbaraci et al., 2012).
Insecticidal Applications
- Some benzodioxole analogs have been reported to have insecticidal activity. Vanmellaert et al. (1983) investigated the effects of a specific benzodioxole compound on the Colorado potato beetle, finding it effective in inhibiting larval feeding and reducing egg hatch at certain concentrations (Vanmellaert et al., 1983).
Antimicrobial and Antioxidant Applications
- Benzodioxol derivatives have shown antibacterial and antioxidant activities. Khalil et al. (2021) tested various benzodioxol derivatives for their antibacterial efficacy against different bacterial strains and antioxidant activity using the DPPH assay, identifying some compounds with significant activities (Khalil et al., 2021).
作用機序
Target of Action
Isothiocyanates (ITCs), a class of compounds to which this molecule belongs, are known for their antimicrobial properties against various human pathogens . .
Mode of Action
Generally, ITCs are bioactive products resulting from enzymatic hydrolysis of glucosinolates, secondary metabolites in the botanical order Brassicales . They interact with their targets, leading to various changes that contribute to their antimicrobial properties. The specific interactions of this compound with its targets need further investigation.
Biochemical Pathways
ITCs are known to modulate trans-kingdom interactions affecting host health and disease incidence . They are involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products speculated to play a key role in the gut microbiota-host organ axes . .
Result of Action
ITCs are known for their antimicrobial activity against various human pathogens . .
特性
IUPAC Name |
5-(isothiocyanatomethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJWRDBPAFJUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383640 | |
| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isothiocyanatomethyl)-1,3-benzodioxole | |
CAS RN |
4430-47-1 | |
| Record name | 5-(Isothiocyanatomethyl)-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4430-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



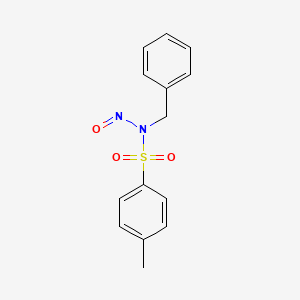
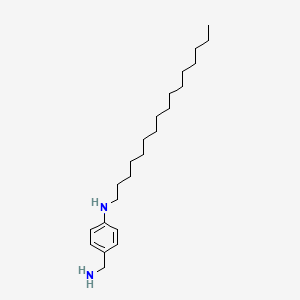
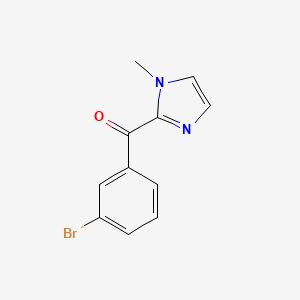

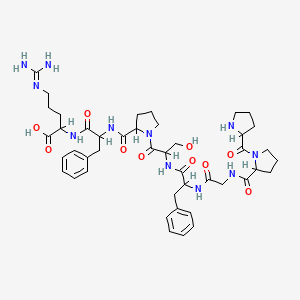
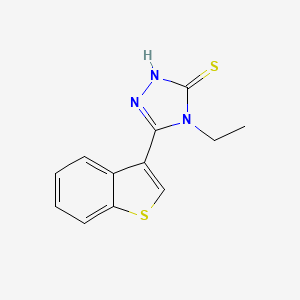



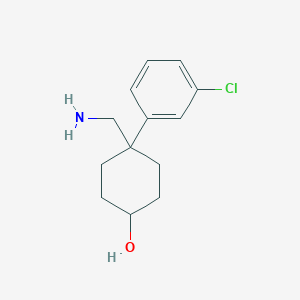
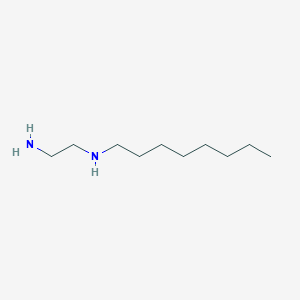
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)